molecular formula C14H20N2O2 B1621324 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide CAS No. 681801-45-6

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B1621324
CAS No.: 681801-45-6
M. Wt: 248.32 g/mol
InChI Key: BHFJNTGBNAJEJD-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxy-phenylethyl and carboxamide groups. One common method involves the use of phenylethylamine and piperidine-4-carboxylic acid as starting materials. The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield phenyl ketones, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy-phenylethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The carboxamide group may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    Fentanyl: A potent synthetic opioid with a similar piperidine structure but different functional groups.

    Carfentanil: An extremely potent fentanyl analog with additional functional groups that enhance its activity.

    Lofentanil: Another fentanyl analog with modifications to the piperidine ring.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-14(18)12-6-8-16(9-7-12)10-13(17)11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFJNTGBNAJEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384603
Record name 1-(2-hydroxy-2-phenylethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681801-45-6
Record name 1-(2-hydroxy-2-phenylethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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